

Application Note: Synthesis, Purification, and Validation of -Citraurin Reference Standard

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Compound of Interest

Compound Name: *beta-Citraurin*

CAS No.: 650-69-1

Cat. No.: B162417

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Abstract & Strategic Overview

-Citraurin (3-hydroxy-8'-apo-

-caroten-8'-al) is a C30 apocarotenoid and the primary pigment responsible for the reddish-orange coloration in the flavedo of specific citrus varieties (e.g., Citrus unshiu).[1][2][3][4] Unlike ubiquitous C40 carotenoids (e.g.,

-carotene, zeaxanthin),

-citraurin is a cleavage product formed by the enzymatic action of Carotenoid Cleavage Dioxygenase 4 (CCD4).[1][3][4]

Due to its limited commercial availability and high cost, researchers often require an in-house protocol to generate high-purity standards for HPLC quantification, metabolic profiling, and bioactivity assays.[1]

This guide outlines two production routes:

- Bio-Isolation (Primary): Extraction and purification from Citrus flavedo.[1] High yield, preserves natural stereochemistry.[1]

- Semi-Synthesis (Alternative): Oxidative cleavage of Zeaxanthin.[1] Useful when specific plant material is unavailable.[1]

Chemical Background & Stability[1][2]

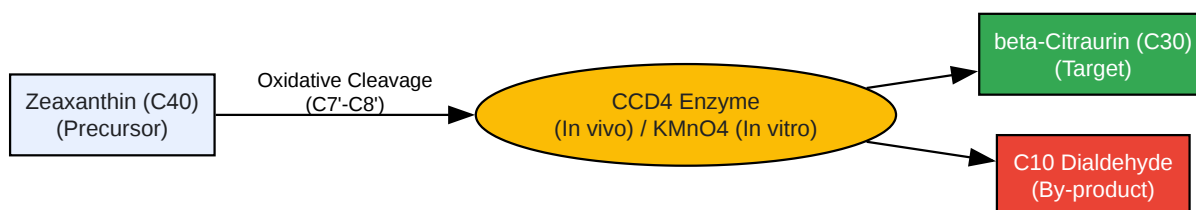
- IUPAC Name: (3R)-3-hydroxy-8'-apo-
-caroten-8'-al[1][2][5][6]
- Molecular Formula:
[1][5][6][7]
- Molecular Weight: 432.64 g/mol [1][2][7]
- Key Functional Groups: Polyene chain (chromophore), Hydroxyl group (C3), Aldehyde group (C8').[1]
- Stability Criticality: High. Susceptible to photo-oxidation, thermal degradation, and acid-catalyzed isomerization (trans-to-cis).[1][2]

Mechanistic Pathway

The formation of

-citraurin involves the cleavage of the C7'-C8' double bond of Zeaxanthin or

-Cryptoxanthin.[2][3]



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Fig 1.[1][2][8] Mechanistic pathway for the formation of

-citraurin via oxidative cleavage.

Protocol A: Bio-Isolation from Citrus Flavedo (Recommended)

Rationale: This method yields the natural (3R) stereoisomer and is cost-effective if Citrus unshiu (Satsuma mandarin) or reddish orange peels are available.^[1]

Reagents & Equipment^{[1][9][10][11]}

- Source: Fresh flavedo (outer peel) of Citrus unshiu (approx.^[1] 500g).
- Solvents: Methanol (MeOH), Acetone, Hexane, Diethyl Ether (Et₂O), HPLC-grade MTBE.^[1]
- Reagents: Potassium Hydroxide (KOH), BHT (Butylated hydroxytoluene - antioxidant).^[1]
- Stationary Phases: Silica Gel 60 (Open Column), C30 YMC-Carotenoid (Prep HPLC).^[1]

Step-by-Step Methodology

Phase 1: Extraction

- Preparation: Cryogenically grind 500g of fresh flavedo in liquid nitrogen to a fine powder.
- Lysis: Homogenize powder in MeOH:Acetone (1:1 v/v) containing 0.1% BHT. Use a ratio of 1:5 (w/v).^[1]
- Sonication: Sonicate for 20 mins at <4°C (ice bath) to maximize cell wall disruption.
- Partition: Filter the extract. Add the filtrate to a separatory funnel containing Hexane:Diethyl Ether (1:1). Add brine to facilitate phase separation.^[1] Collect the upper organic layer (colored).^[1]
- Drying: Dry the organic layer over anhydrous
and evaporate to dryness under reduced pressure (Rotavap) at <30°C.

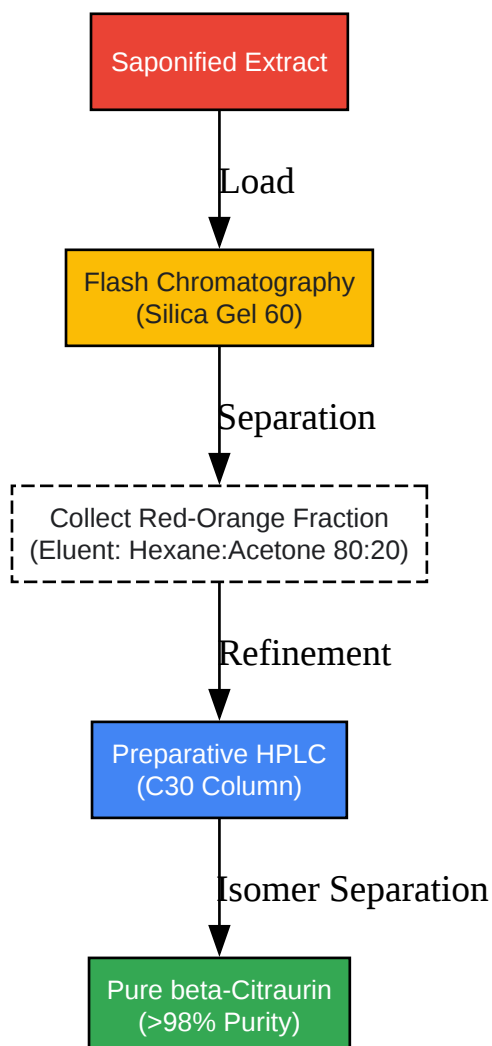
Phase 2: Saponification (Critical Step)

Why: In nature,

-citaurin often exists esterified with fatty acids.[1] Saponification releases the free apocarotenal.

- Dissolve the crude oleoresin in Diethyl Ether (50 mL).
- Add 30% KOH in Methanol (50 mL).
- Incubate: Stir in the dark at room temperature for 12 hours under atmosphere.
- Wash: Wash with water (3x) until neutral pH. Dry and evaporate.[1][9][10]

Phase 3: Purification Workflow



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Fig 2. Purification workflow from crude extract to analytical standard.

Flash Chromatography Parameters:

- Column: Silica Gel 60 (0.063-0.200 mm).[1][2]
- Mobile Phase: Gradient of Hexane (A) and Acetone (B).[1]
- Elution: Start 100% A. Increase B to 20% over 30 mins.

-Citraurin typically elutes after

-carotene but before zeaxanthin.[1][2]

Protocol B: Semi-Synthesis (Oxidative Cleavage)

Rationale: Use when specific biological material is unavailable.[1] Precursor: Zeaxanthin (Commercial grade, >90%).[1]

- Reaction: Dissolve Zeaxanthin (100 mg) in Benzene/Water biphasic system.
- Oxidation: Add

(stoichiometric equivalent for double bond cleavage) dropwise at 0°C under vigorous stirring.
- Quench: Stop reaction after 15 mins with

.
- Workup: Extract with ether, wash, and dry.[1]
- Purification: Proceed immediately to Phase 3 (Purification) above. The mixture will contain various apo-carotenals; rigorous HPLC is required to isolate the C30 fraction.

Validation & Quality Control (HPLC-DAD-MS)

Objective: Confirm identity and purity (>95%) of the isolated standard.

Analytical HPLC Conditions

- System: HPLC with Diode Array Detector (DAD).
- Column: YMC Carotenoid C30 (250 x 4.6 mm, 5 μ m).^{[1][11][10]} Note: C18 columns often fail to resolve cis-trans isomers of C30 carotenoids.
- Temperature: 25°C.
- Mobile Phase:
 - A: Methanol:MTBE:Water (81:15:4)^[1]
 - B: Methanol:MTBE:Water (10:90:4)^[1]
- Gradient: 0-100% B over 45 minutes.

Validation Criteria Table

Parameter	Acceptance Criteria	Method/Observation
Purity	> 95%	HPLC Area Normalization (450 nm)
UV-Vis Maxima	454-456 nm	Spectral scan in Ethanol
Mass Spec	m/z 433.3	ESI-Positive Mode
Appearance	Red-orange crystals/powder	Visual Inspection
Solubility	Soluble in Acetone, Ethanol	Solubility Test

Storage & Handling

- Light: Strictly handle under yellow/amber light to prevent photo-isomerization.^{[1][2]}
- Atmosphere: Store under Argon or Nitrogen gas.^[1]
- Temperature: -80°C for long-term storage; -20°C for working solutions (<1 month).
- Solvent: Store dry if possible. If in solution, use Benzene or Ethanol with 0.1% BHT.^[1]

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